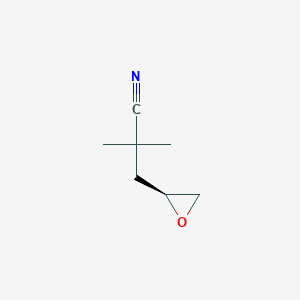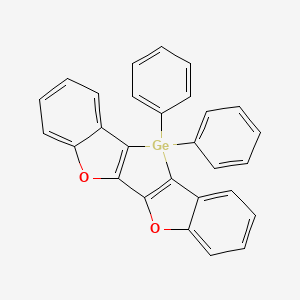
Bis(benzothieno)germole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(benzothieno)germole is a compound that belongs to the class of organogermanium compounds It features a germole core, which is a five-membered ring containing germanium, fused with benzothiophene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Stille cross-coupling reaction, where bromodithieno[3,2-b:4,5-c’]germole is coupled with stannylated benzothiophene derivatives . The reaction is usually carried out under inert conditions, such as in an argon atmosphere, and requires a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for bis(benzothieno)germole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(benzothieno)germole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germole oxides.
Reduction: Reduction reactions can convert the germole core to its corresponding germolide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield germole oxides, while substitution reactions can introduce various functional groups onto the benzothiophene units.
Wissenschaftliche Forschungsanwendungen
Bis(benzothieno)germole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conjugated materials and polymers.
Biology: The compound’s unique electronic properties make it a candidate for studying biological electron transfer processes.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Wirkmechanismus
The mechanism by which bis(benzothieno)germole exerts its effects is primarily related to its electronic structure. The germole core and benzothiophene units create a conjugated system that allows for efficient electron delocalization. This property is crucial for its function in electronic devices, where it can facilitate charge transport and improve device performance. The molecular targets and pathways involved depend on the specific application, such as interacting with electron transport layers in OLEDs or binding to specific biomolecules in biological systems .
Vergleich Mit ähnlichen Verbindungen
Bis(benzothieno)germole can be compared to other similar compounds, such as:
Bis(benzothieno)silole: Similar structure but with silicon instead of germanium. It exhibits different electronic properties due to the difference in atomic size and electronegativity.
Bis(benzothieno)stannole: Contains tin instead of germanium.
The uniqueness of this compound lies in its balance of electronic properties and stability, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C28H18GeO2 |
|---|---|
Molekulargewicht |
459.1 g/mol |
IUPAC-Name |
11,11-diphenyl-3,19-dioxa-11-germapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4,6,8,13,15,17-octaene |
InChI |
InChI=1S/C28H18GeO2/c1-3-11-19(12-4-1)29(20-13-5-2-6-14-20)25-21-15-7-9-17-23(21)30-27(25)28-26(29)22-16-8-10-18-24(22)31-28/h1-18H |
InChI-Schlüssel |
UYMUIQSPFMYENZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge]2(C3=C(C4=C2C5=CC=CC=C5O4)OC6=CC=CC=C63)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



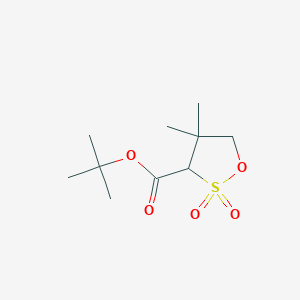
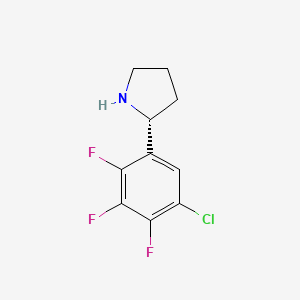
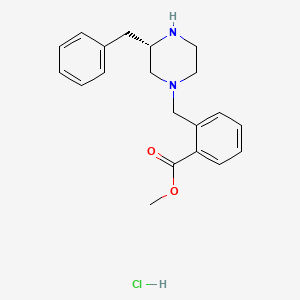
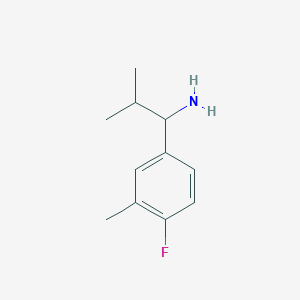
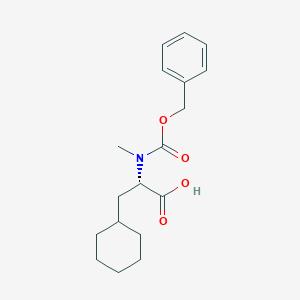
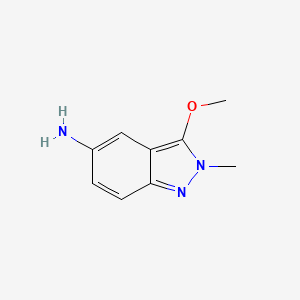

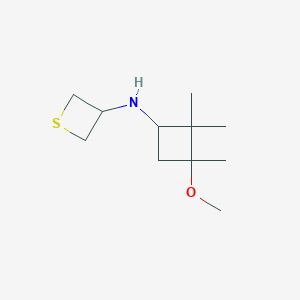
![Ethyl 2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12959651.png)



